Rac-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride
Overview
Description
Rac-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound contains a cyclopropyl ring substituted with a trifluoromethyl group, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonium salts under specific conditions.
Amination: The methanamine group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the amine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenated precursors and nucleophiles like sodium azide (NaN3) or thiols (RSH).
Major Products
Oxidation: Imines, nitriles.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Azides, thiols, or other substituted amines.
Scientific Research Applications
Chemistry
In organic chemistry, Rac-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful for tracing and imaging studies due to its distinct spectroscopic properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and stability make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of Rac-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the cyclopropyl ring provides rigidity to the molecule, influencing its overall bioactivity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- [(1r,2r)-2-(trifluoromethyl)cyclopropyl]methanol
- [(1r,2r)-2-(trifluoromethyl)cyclopropyl]methylamine
- [(1r,2r)-2-(trifluoromethyl)cyclopropyl]acetic acid
Uniqueness
Rac-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride stands out due to its combination of a trifluoromethyl group and a cyclopropyl ring, which imparts unique chemical and biological properties. Compared to similar compounds, it offers a distinct balance of reactivity and stability, making it a versatile tool in various research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N.ClH/c6-5(7,8)4-1-3(4)2-9;/h3-4H,1-2,9H2;1H/t3-,4+;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMSKUUSLHIDHC-RFKZQXLXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)(F)F)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(F)(F)F)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137837-57-9 | |
Record name | rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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